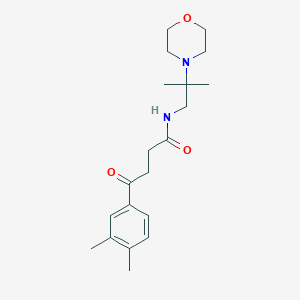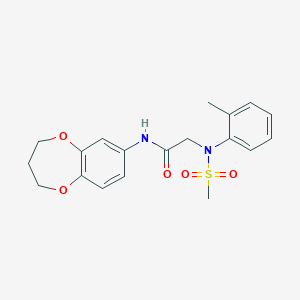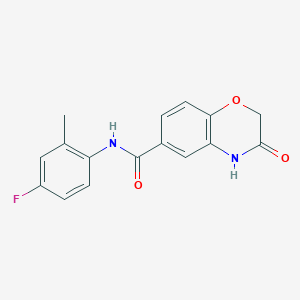![molecular formula C18H17ClN4O B7680421 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7680421.png)
4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide, also known as CMTEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMTEB belongs to the class of benzamides and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide is not fully understood. However, it has been proposed that 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide exerts its biological activities through the inhibition of various enzymes and receptors. For example, 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. This inhibition may contribute to the potential use of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide in treating neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to exhibit various biochemical and physiological effects. For example, 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to inhibit the growth of various fungal and bacterial strains. 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has also been found to induce cell death in cancer cells. Additionally, 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide in lab experiments is its broad range of biological activities. 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to exhibit antifungal, antibacterial, anticancer, anti-inflammatory, and immunomodulatory properties, making it a versatile compound for various research applications. However, one limitation of using 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide. One potential area of research is the development of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide-based therapeutics for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide and its potential use in treating autoimmune diseases. Furthermore, the development of more efficient synthesis methods for 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide may enable its use in a wider range of research applications.
Métodos De Síntesis
The synthesis of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide involves the reaction of 4-chloro-N-methylbenzamide with 1-(4-(1,2,4-triazol-1-yl)phenyl)ethanone in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism and results in the formation of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide. The synthesis method has been optimized to achieve high yields of pure 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antifungal, antibacterial, and anticancer activities. 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to exhibit anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-13(22(2)18(24)15-3-7-16(19)8-4-15)14-5-9-17(10-6-14)23-12-20-11-21-23/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDJPDJMFQDEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)N(C)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)


![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)
![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)
![5,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B7680385.png)
![2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B7680389.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide](/img/structure/B7680393.png)
![2-chloro-6-fluoro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B7680394.png)
![4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)

![2-[benzyl(propan-2-yl)amino]-N-(4,5-dimethyl-1-oxo-2H-furo[3,4-d]pyridazin-7-yl)acetamide](/img/structure/B7680433.png)